Tetraethoxygermane

説明

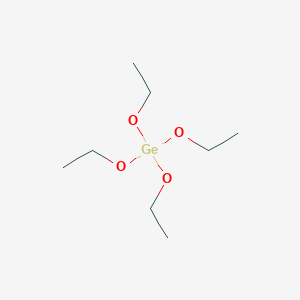

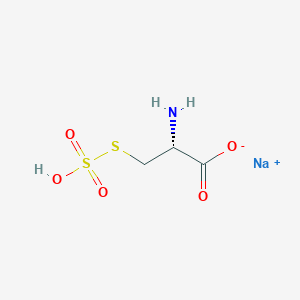

Tetraethoxygermane, also known as Germanium Ethoxide, is a chemical compound with the molecular formula C8H20GeO4 . It has a molecular weight of 252.84 g/mol . It is typically used as a chemical intermediate .

Synthesis Analysis

This compound can be synthesized through the reaction of dialkanolamines with this compound . The specific products of this reaction depend on the ratio of the reactants .Molecular Structure Analysis

The molecular structure of this compound includes a total of 32 bonds, with 12 non-H bonds and 8 rotatable bonds . The structure was confirmed through elemental analysis data and NMR spectroscopy .Chemical Reactions Analysis

This compound is known to react with dialkanolamines to produce either 2,2-diethoxy-1,3,6,2-dioxazagermocanes or 1,7,9,15-tetraoxa-4,12-diaza-8-germaspiro depending on the reactant ratio . The chemical behavior of the obtained compounds in substitution reactions at germanium was studied .Physical and Chemical Properties Analysis

This compound has a boiling point of 185-186°C, a density of 1.134 g/mL, and a melting point of -72°C . It has a refractive index of 1.4049 at 20°C . The compound is also characterized by a Delta H Vaporization of 10.3 kcal/mole .科学的研究の応用

Sol-Gel Processes

TEOG plays a crucial role in sol-gel processes, specifically in the hydrolysis-condensation mechanism of tetraethoxysilane (TEOS) mixtures. Bernards et al. (1992) found that TEOG can effectively cross-link chains, resulting in shorter gelation times in mixtures with low water content. However, at high TEOG-to-silanol ratios, an increase in gelation time is observed due to the capturing of silanols by TEOG (Bernards, Oomen, Bommel, & Boonstra, 1992).

Germanium Nanowire Synthesis

Zaitseva et al. (2005) demonstrated the use of TEOG in the synthesis of single-crystal germanium nanowires. The nanowires, with controlled diameters ranging from 5 nm to 700 nm, were grown using a vapor-liquid-solid mechanism, highlighting the utility of TEOG in nanotechnology applications (Zaitseva, Harper, Gerion, & Saw, 2005).

Anode Material for Lithium-Ion Batteries

Yao et al. (2014) reported a facile strategy for synthesizing mesoporous Ge/C nanocomposite material using TEOG as a germanium precursor. This material demonstrates high reversible capacity and stable cycle performance, suggesting its potential as an anode material in lithium-ion batteries (Yao, Wang, Bao, & Shi, 2014).

Corrosion Protection Properties

Pourhashem et al. (2017) investigated the effects of using tetraethyl orthosilicate (TEOS), a compound related to TEOG, to enhance the corrosion protection properties of epoxy coatings. Their findings indicate significant enhancement in the performance of coatings with the addition of SiO2-GO nanohybrids (Pourhashem, Vaezi, & Rashidi, 2017).

Neutron Activation Studies

Nowak (1965) conducted studies on neutron activation of tetraethyl germanium, a compound similar to TEOG. This research confirmed the possibility of obtaining germano-organic compounds labeled with Ge 75 and Ge 77, free of radioactive arsenic compounds, demonstrating applications in nuclear chemistry (Nowak, 1965).

Safety and Hazards

作用機序

). This compound is an organogermanium compound with four ethoxy groups attached to a central germanium atom. Here’s a breakdown of each aspect you’ve requested:

特性

IUPAC Name |

tetraethoxygermane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20GeO4/c1-5-10-9(11-6-2,12-7-3)13-8-4/h5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMNGLIMQIPFEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Ge](OCC)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20GeO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl (1R,3s,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B7984358.png)